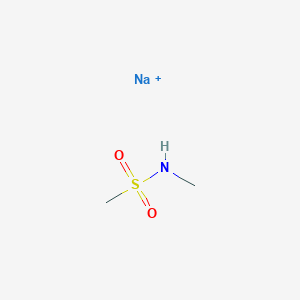

sodium;N-methylmethanesulfonamide

Description

Significance of the Sulfonamide Moiety in Chemical Science

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry and materials science. wisdomlib.orgnih.govnih.gov Its prevalence stems from a unique combination of chemical and physical properties. The sulfur atom in its +6 oxidation state imparts significant stability, while the nitrogen and oxygen atoms can participate in hydrogen bonding, a crucial interaction in biological systems and material structures. researchgate.net This moiety is a key component in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and diuretic agents. wisdomlib.orgnih.govnih.gov Beyond medicine, sulfonamides are integral to the synthesis of various organic compounds and polymers. nih.govwisdomlib.org Their ability to act as protecting groups for amines, which can be later cleaved under specific conditions, further highlights their versatility in complex organic syntheses. wisdomlib.org

Overview of N-Methylmethanesulfonamide (Parent Compound) and its Anionic Forms (e.g., Sodium Salt) in Chemical Research

N-Methylmethanesulfonamide (CH₃SO₂NHCH₃) is a simple, yet versatile, organic compound featuring the core sulfonamide structure. guidechem.comnbinno.com It serves as a valuable building block and reagent in synthetic chemistry. guidechem.comnbinno.com The presence of a methyl group on the nitrogen atom influences its reactivity and physical properties. In research, it is often utilized to introduce the methylsulfonamide functionality into more complex molecules. nbinno.com

Deprotonation of the N-H bond in N-methylmethanesulfonamide by a suitable base, such as sodium hydride or sodium amide, leads to the formation of its sodium salt, sodium N-methylmethanesulfonamide (CH₃SO₂N(Na)CH₃). This anionic form exhibits enhanced nucleophilicity compared to the parent compound, making it a potent reagent for a variety of chemical transformations. Its utility is particularly notable in reactions where the introduction of the N-methylmethanesulfonamidyl group is desired.

Research Trajectories and Academic Focus of the Outline

The academic interest in N-methylmethanesulfonamide and its sodium salt is primarily centered on their application as reagents and intermediates in organic synthesis. Research has explored their reactivity in various transformations, including nucleophilic substitution and addition reactions. The parent compound is often studied for its role as a solvent and catalyst in certain reactions. guidechem.com The sodium salt, being a stronger nucleophile, is investigated for its efficacy in forming C-N and other heteroatom bonds. This article will adhere to a focused examination of the fundamental chemical aspects of these compounds, including their synthesis, physicochemical properties, reactivity, and applications as synthetic reagents, supported by relevant spectroscopic data.

Properties

Molecular Formula |

C2H7NNaO2S+ |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

sodium;N-methylmethanesulfonamide |

InChI |

InChI=1S/C2H7NO2S.Na/c1-3-6(2,4)5;/h3H,1-2H3;/q;+1 |

InChI Key |

IVHWPKJVSWIPNS-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for N Methylmethanesulfonamide and Its Derivatives

Preparation of N-Methylmethanesulfonamide (Parent Compound)

The synthesis of the foundational compound, N-methylmethanesulfonamide, relies on well-established principles of sulfonamide synthesis, primarily involving the reaction of a sulfonyl chloride with an amine.

General Principles of Sulfonamide Synthesis

The most common and high-yielding method for synthesizing sulfonamides involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The fundamental reaction can be represented as:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

The choice of base and solvent can influence the reaction's efficiency and yield. Common bases include pyridine (B92270), triethylamine, or an excess of the amine reactant itself. The reaction can be performed in various solvents, including water, diethyl ether, or dichloromethane.

Specific Approaches from Precursors (e.g., methanesulfonyl chloride with methylamine)

A direct and widely used method for the preparation of N-methylmethanesulfonamide involves the reaction of methanesulfonyl chloride with methylamine (B109427). In a typical procedure, methanesulfonyl chloride is added dropwise to a cooled solution of methylamine in a suitable solvent, such as ethanol. The reaction mixture is then stirred at room temperature for several hours to ensure completion.

The reaction proceeds as follows:

CH₃SO₂Cl + CH₃NH₂ → CH₃SO₂NHCH₃ + HCl

To neutralize the hydrochloric acid formed, an excess of methylamine is often used. After the reaction is complete, the solvent is removed under vacuum. The resulting residue is then typically diluted with a solvent like dichloromethane, and any solid byproducts (such as methylamine hydrochloride) are filtered off. Concentration of the filtrate yields N-methylmethanesulfonamide, often as an oil. A patent describes a similar process where the reaction is carried out in a nitroalkane as the reaction diluent, which allows for the easy precipitation and separation of the amine hydrochloride salt by-product. organic-chemistry.org

| Precursor 1 | Precursor 2 | Product | Key Reaction Conditions |

| Methanesulfonyl chloride | Methylamine | N-Methylmethanesulfonamide | Ethanolic solution, 0°C to room temperature |

| Methanesulfonyl chloride | Methylamine | N-Methylmethanesulfonamide | Nitroalkane solvent, moderately elevated temperature |

Utilization of Sodium N-Methylmethanesulfonamide and its Derivatives as Synthetic Reagents

The deprotonation of N-methylmethanesulfonamide with a strong base generates the corresponding sodium salt, sodium;N-methylmethanesulfonamide. This anionic species is a potent nucleophile and can serve as a versatile reagent in various bond-forming reactions.

Role as a Nucleophile or Base in Carbon-Nitrogen and Carbon-Carbon Bond Formations

The sodium salt of N-methylmethanesulfonamide possesses a nucleophilic nitrogen atom, making it a valuable reagent for the formation of carbon-nitrogen (C-N) bonds through substitution reactions. While direct and explicit examples of the isolated sodium salt of N-methylmethanesulfonamide in C-N and C-C bond formation are not extensively detailed in the readily available literature, its reactivity can be inferred from the general behavior of sulfonamides and related nitrogen nucleophiles.

In principle, this compound can react with alkyl halides or other electrophiles in nucleophilic substitution reactions to form N-alkylated or N-arylated products. The general scheme for such a reaction would be:

CH₃SO₂N(Na)CH₃ + R-X → CH₃SO₂N(CH₃)R + NaX (where R is an alkyl or aryl group and X is a leaving group)

This type of reaction is a common strategy for elaborating the structure of sulfonamides. For instance, palladium-catalyzed cross-coupling reactions of methanesulfonamide (B31651) with aryl bromides and chlorides have been reported, demonstrating the feasibility of N-arylation. digitellinc.com While this example uses the parent methanesulfonamide, the principle extends to its N-methylated counterpart. The use of a strong base like sodium hydride can facilitate the in-situ formation of the nucleophilic sodium salt.

The basicity of this compound also allows it to act as a base in certain reactions, capable of deprotonating acidic protons to facilitate subsequent bond formations. However, its primary role in the context of the available literature appears to be that of a nucleophile.

Application in Multistep Organic Synthesis

N-methylmethanesulfonamide and its derivatives are valuable intermediates in the multistep synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The methanesulfonamide group can be introduced to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

A significant application of N-methylmethanesulfonamide derivatives is in the synthesis of pyrimidine-substituted methanesulfonamides. These compounds have garnered interest due to their potential biological activities. For example, a series of methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated as HMG-CoA reductase inhibitors. nih.gov

The synthesis of these complex molecules often involves the coupling of a pre-functionalized pyrimidine (B1678525) ring with an N-methylmethanesulfonamide moiety. In a representative synthetic approach, a pyrimidine derivative bearing a suitable leaving group (such as a chlorine atom) is reacted with N-methylmethanesulfonamide in the presence of a base. The base, such as sodium hydride, deprotonates the N-methylmethanesulfonamide to form the more nucleophilic sodium salt in situ, which then displaces the leaving group on the pyrimidine ring.

A general reaction scheme for this transformation is as follows:

Pyrimidine-Cl + CH₃SO₂NHCH₃ + Base → Pyrimidine-N(CH₃)SO₂CH₃ + Base·HCl

This nucleophilic aromatic substitution reaction is a key step in assembling the final complex molecule. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. Research has also explored the synthesis of novel substituted pyrimidine derivatives bearing a sulfamide (B24259) group, which have shown in vitro cancer growth inhibition activity. nih.govnih.gov These synthetic strategies highlight the importance of the sulfonamide moiety in the development of new therapeutic agents.

| Pyrimidine Precursor | Sulfonamide Reagent | Key Reaction Step | Product Class |

| 2-Chloro-4,6-disubstituted pyrimidine | N-Methylmethanesulfonamide | Nucleophilic aromatic substitution | Pyrimidine-substituted methanesulfonamides |

| Pyrimidine with leaving group | Sodium N-methylmethanesulfonamide (in situ) | Nucleophilic aromatic substitution | Pyrimidine-substituted methanesulfonamides |

Intermediates in Complex Chemical Syntheses (e.g., Rosuvastatin Precursors)

Derivatives of N-methylmethanesulfonamide are pivotal intermediates in the industrial synthesis of Rosuvastatin, a widely used statin drug for treating hypercholesterolemia. google.comscirp.org The sulfonamide group plays a critical role in the structure and reactivity of the pyrimidine core of the drug. Various synthetic routes to Rosuvastatin rely on key intermediates where the N-methylmethanesulfonamide group is present.

Mechanochemical methods, such as liquid-assisted grinding in a Wittig reaction, have been explored to create the Rosuvastatin side chain attached to the N-methylmethanesulfonamide-bearing pyrimidine ring, offering a greener alternative to traditional solvent-based methods. scirp.org

Below is a table of key N-methylmethanesulfonamide-containing intermediates used in the synthesis of Rosuvastatin.

| Compound Name | Role in Synthesis | Reference |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide | Core pyrimidine intermediate | google.com |

| N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Intermediate for side-chain attachment | google.com |

| N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Activated intermediate for nucleophilic substitution | google.com |

| N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Aldehyde precursor for olefination reactions | researchgate.net |

| t-Butyl-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate | Protected diol intermediate for the side chain | magtechjournal.com |

Formation of Pyridine Derivatives

The synthesis of pyridine derivatives is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net While direct cyclization of N-methylmethanesulfonamide into a pyridine ring is not a standard procedure, the sulfonamide moiety can be incorporated into pyridine-containing molecules through various synthetic strategies. For example, pyridine carboxaldehyde can be reacted with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives of pyridine. nih.gov

Electrochemical methods have been developed for the meta-C–H sulfonylation of pyridines, allowing for the direct introduction of a sulfonyl group onto a pre-existing pyridine ring. nih.gov This approach, however, functionalizes an existing pyridine rather than forming the ring itself.

Reactions Facilitated by Sulfonamide Anions derived from N-methylmethanesulfonamide

The acidic nature of the N-H proton in N-methylmethanesulfonamide allows for the formation of a corresponding anion under basic conditions. This anion can act as a nucleophile in various chemical transformations. More potent reducing agents, such as arene anion radicals (e.g., sodium naphthalenide), can facilitate the cleavage of the sulfonamide C-S or S-N bonds. lookchem.com In the reaction of N-benzyl-N-methylmethanesulfonamide with naphthalenide, cleavage results in the formation of toluene, indicating the breaking of the N-benzyl bond. lookchem.com The reaction with sulfonamides of secondary amines typically consumes two moles of the reducing agent and leads to the formation of an amide anion and a sulfinate anion. lookchem.com This reactivity highlights the utility of the sulfonamide group as a potential leaving group or as a site for targeted chemical modification under specific reductive conditions.

Advanced Synthetic Strategies for N-Methylmethanesulfonamide Derivatives

Modern synthetic chemistry has introduced sophisticated methods for creating and modifying N-methylmethanesulfonamide derivatives, including catalytic, oxidative, and radical-based approaches.

Catalytic Oxidative Sulfonylation Approaches

Catalytic oxidative methods provide efficient pathways to functionalized sulfonamides. The oxidation of sulfonamides containing an α-methylene group can lead to the formation of N-sulfonylimines, which are valuable synthetic intermediates. mdpi.com This transformation can be achieved using mediators like N-hydroxyphthalimide under mild conditions. mdpi.com

Furthermore, direct methyl sulfonylation of alkenes and alkynes has been accomplished using dimethyl sulfoxide (B87167) (DMSO) as the source of the methyl sulfonyl radical. rsc.org This process is often catalyzed by copper salts under an oxygen atmosphere and allows for the formation of β-keto methyl sulfones and (E)-vinyl methyl sulfones. rsc.org Electrochemical methods also offer a sustainable approach for the oxidative C(sp²)-H sulfonylation of aldehyde-derived hydrazones using sulfinic acids or their salts as the sulfonylating agents. thieme-connect.de

Radical-Mediated Processes (e.g., trans-Hydroboration of Ynamides)

Radical reactions offer unique selectivity that is often complementary to traditional ionic pathways. A notable example is the copper-catalyzed radical trans-hydroboration of ynamides. nih.govdocumentsdelivered.com Ynamides are alkynes substituted with a nitrogen atom, and their hydroboration leads to the formation of synthetically useful vinylboron compounds. researchgate.net

In this process, a radical initiator promotes the formation of a boryl radical from an N-heterocyclic carbene (NHC)-borane. nsf.gov This boryl radical adds to the ynamide, and subsequent hydrogen atom transfer results in the trans-hydroboration product. nsf.gov This method is highly regio- and stereoselective, yielding trans-boryl enamides. nih.govresearchgate.net Ynamides bearing an N-methylmethanesulfonamide group are suitable substrates for this reaction, providing access to a range of multi-substituted enamides that are valuable in further synthetic applications. researchgate.net

The table below summarizes findings from a study on the copper-catalyzed radical trans-hydroboration of ynamides.

| Ynamide Substrate | Borane Source | Catalyst | Product Type | Selectivity | Reference |

| N-alkynyl-N-methylmethanesulfonamide | NHC-borane | Copper(I) | trans-boryl enamide | High regio- and stereoselectivity | nih.gov, researchgate.net |

Strategies for S-N Bond Construction

The formation of the sulfur-nitrogen (S-N) bond is the critical step in the synthesis of N-methylmethanesulfonamide and its derivatives. This covalent bond connects the sulfonyl group to the nitrogen atom, forming the core sulfonamide linkage. Various synthetic methodologies have been developed to construct this bond, ranging from classical approaches to more modern cross-coupling reactions. The choice of strategy often depends on the availability of starting materials, desired functional group tolerance, and reaction efficiency.

The most prevalent and well-established method for constructing the S-N bond in sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.

A direct application of this strategy is used for the synthesis of N-methylmethanesulfonamide. chemicalbook.com In this procedure, methanesulfonyl chloride is added to a solution of monomethylamine. chemicalbook.com The amine's nitrogen atom attacks the sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.

Table 1: Synthesis of N-Methylmethanesulfonamide via Sulfonyl Chloride Amination chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| Methanesulfonyl chloride | Monomethylamine (8 M in EtOH) | Ethanol | 0 °C to room temp. | 16 hours | N-methylmethanesulfonamide |

Data sourced from ChemicalBook synthesis report. chemicalbook.com

Beyond the classical sulfonyl chloride amination, significant research has focused on developing alternative and often milder methods for S-N bond formation. These strategies aim to overcome the limitations of using sulfonyl chlorides, which can sometimes be unstable or difficult to prepare.

Modern strategies increasingly utilize cross-dehydrogenative coupling (CDC) reactions, which form the S-N bond by combining an S-H and an N-H bond, often with the help of a metal catalyst or an oxidant. nih.gov This approach is highly atom-economical. For instance, various sulfenamides can be synthesized via the aerobic oxidative coupling of thiols with amines, a greener alternative to traditional methods. nih.gov While not a direct synthesis for a sulfonamide, the principles of oxidative S-N coupling are an active area of research.

Other notable strategies for S-N bond formation that can be applied to the synthesis of sulfonamide derivatives include:

Reaction of Sulfonyl Fluorides with Silyl (B83357) Amines: Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, has been shown to catalyze the reaction between sulfonyl fluorides and silyl amines. This method provides a route to sulfonamides by leveraging the sulfur fluoride (B91410) exchange (SuFEx) reactivity. organic-chemistry.org

Three-Component Reactions: One-pot, three-component reactions involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can yield a wide range of sulfonamides through sequential C-S and S-N coupling events. organic-chemistry.org

Copper-Catalyzed Aminosulfonylation: Aryldiazonium salts can be coupled with DABCO·(SO₂)₂ (a sulfur dioxide surrogate) and N-chloroamines in the presence of a copper catalyst to form sulfonamides under mild conditions. organic-chemistry.org

These varied methodologies highlight the chemical versatility in forming the robust sulfonamide linkage. While the reaction between methanesulfonyl chloride and methylamine remains a direct and efficient route to N-methylmethanesulfonamide, ongoing research provides an expanding toolkit for the synthesis of its more complex derivatives. chemicalbook.comnih.govorganic-chemistry.org

Table 2: Overview of Alternative S-N Bond Construction Strategies

| Strategy | Key Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Cross-Dehydrogenative Coupling | Thiols, Amines | Metal Catalyst (e.g., Cobalt-based), O₂ | Green, atom-economical approach. nih.gov |

| Sulfur Fluoride Exchange (SuFEx) | Sulfonyl Fluorides, Silyl Amines | Ca(NTf₂)₂ | Utilizes stable sulfonyl fluorides. organic-chemistry.org |

| Three-Component Coupling | Nitroarenes, Arylboronic Acids, K₂S₂O₅ | None specified | Convergent one-pot synthesis. organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving N Methylmethanesulfonamide Species

Reaction Pathways and Transition States in Sulfonamide Formation and Transformation

The formation of N-methylmethanesulfonamide typically proceeds through the reaction of methanesulfonyl chloride with methylamine (B109427). vedantu.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center. The generally accepted reaction pathway involves the nucleophilic attack of the methylamine nitrogen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate or a concerted transition state. The subsequent departure of the chloride leaving group, facilitated by a base such as excess methylamine or pyridine (B92270) to neutralize the generated hydrochloric acid, results in the formation of the stable sulfonamide N-S bond. derpharmachemica.com

While specific computational studies on the transition state of N-methylmethanesulfonamide formation are not extensively documented in readily available literature, the mechanism is analogous to other well-studied sulfonamide syntheses. msu.edu Theoretical studies on related systems suggest that the transition state involves a significant degree of charge separation, with the nitrogen atom acquiring a partial positive charge and the oxygen and chlorine atoms bearing partial negative charges. The geometry of the transition state is a critical factor in determining the reaction rate and is influenced by solvent effects and the nature of the amine and sulfonyl chloride.

Transformations of the N-methylmethanesulfonamide moiety often involve reactions at the nitrogen or the carbon of the methyl groups. For instance, deprotonation of the sulfonamide nitrogen creates a potent nucleophile, which can then participate in a variety of bond-forming reactions.

Role of N-Methylmethanesulfonamide Anion as a Reactive Intermediate

The deprotonation of N-methylmethanesulfonamide at the nitrogen atom by a suitable base, such as sodium hydride or an alkoxide, generates the corresponding N-methylmethanesulfonamide anion. This anion is a key reactive intermediate in numerous synthetic applications. The negative charge on the nitrogen atom significantly enhances its nucleophilicity compared to the neutral parent molecule. libretexts.org This increased nucleophilicity allows it to readily participate in substitution and addition reactions. masterorganicchemistry.comyoutube.com

The conjugate base of a compound is always a more potent nucleophile, and this principle is central to the utility of the N-methylmethanesulfonamide anion. libretexts.org Its role as a reactive intermediate is prominently featured in the synthesis of various pharmaceutical compounds. For example, in the synthesis of the anti-migraine drug Sumatriptan, a derivative of N-methylmethanesulfonamide is deprotonated to form a reactive anion that subsequently attacks an electrophilic center to construct the final molecule. nih.gov The reactivity of this anion is influenced by factors such as the solvent, counter-ion, and the structure of the electrophile. masterorganicchemistry.com In polar aprotic solvents, where the nucleophile is less solvated, its reactivity is generally enhanced. masterorganicchemistry.com

Intramolecular Coordination Effects on Reactivity and Selectivity (e.g., in Carbenoid Intermediates)

While specific studies detailing intramolecular coordination effects in carbenoid intermediates derived directly from N-methylmethanesulfonamide are scarce, the principles can be inferred from related systems. Intramolecular coordination, where a Lewis basic group within the same molecule interacts with a reactive center, can have profound effects on the reactivity and selectivity of a transformation. In sulfonamide chemistry, the oxygen atoms of the sulfonyl group or the nitrogen atom itself can act as intramolecular ligands. nih.gov

For instance, in organometallic catalysis, the coordination of a sulfonamide oxygen to a metal center can influence the stereochemical outcome of a reaction. nih.gov Such coordination can pre-organize the substrate in a specific conformation, leading to enhanced diastereoselectivity in subsequent bond-forming steps. In the context of hypothetical carbenoid intermediates derived from a molecule containing the N-methylmethanesulfonamide moiety, intramolecular coordination of a sulfonyl oxygen to the carbenoid carbon could influence the trajectory of subsequent reactions, such as cyclopropanations or C-H insertions. While computational studies have explored intramolecular reactions in other sulfonamide systems, nih.gov further research is needed to specifically elucidate these effects in transformations involving N-methylmethanesulfonamide.

Acidic Properties of Sulfonamide Protons and Basicity of the Anion

The proton on the nitrogen atom of N-methylmethanesulfonamide exhibits acidic properties due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂). This group stabilizes the resulting conjugate base, the N-methylmethanesulfonamide anion, through resonance and inductive effects. Computational studies and predictive models have been employed to estimate the pKa of the sulfonamide proton.

| Compound | Predicted pKa | Reference | Comments |

|---|---|---|---|

| N-Methylmethanesulfonamide | 11.57 ± 0.40 | chemicalbook.com | Computationally predicted value. |

| General Sulfonamides | Varies (e.g., 5.9 - 12.6 for various drugs) | researchgate.net | Computed values for a range of biologically active sulfonamides. |

| Sulfanilamide | 10.22 | rsc.org | Experimental value for a related primary sulfonamide. |

The acidity of the sulfonamide proton is a critical parameter, as it determines the ease of formation of the corresponding anion, which is a key reactive intermediate. nih.gov Studies have shown a correlation between the acidity of sulfonamides and their biological activity, with more acidic sulfonamides sometimes exhibiting greater potency. nih.gov The acidity is influenced by substituents on both the nitrogen and the sulfur atoms. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. nih.gov

The N-methylmethanesulfonamide anion, being the conjugate base of a weak acid, is a relatively strong base. researchgate.net Theoretical studies on various sulfonamides indicate that protonation can occur at either the nitrogen or one of the oxygen atoms. For many simple sulfonamides, the nitrogen atom is the more basic site in the gas phase. researchgate.net The basicity of the anion is a key factor in its nucleophilicity and its role in chemical reactions.

Studies on the Formation of Process-Related Impurities via Side Reactions (e.g., Sumatriptan Impurities)

The synthesis of complex molecules often involves side reactions that can lead to the formation of impurities. In the production of the anti-migraine drug Sumatriptan, which utilizes a side chain derived from N-methylmethanesulfonamide, several process-related impurities have been identified and characterized. derpharmachemica.com These impurities can arise from various side reactions involving intermediates and reagents used in the synthesis.

One notable impurity is the Sumatriptan dimer (Impurity H), which can form through the reaction of two Sumatriptan-related molecules. nih.gov Another common impurity is N-Hydroxymethyl Sumatriptan (Impurity C), which is believed to form from the reaction of an intermediate with formaldehyde, a reagent sometimes used in the synthetic process. The identification of these impurities is crucial for ensuring the quality and safety of the final pharmaceutical product. Advanced spectroscopic techniques, such as HPLC, MS, and NMR, are employed to detect, isolate, and characterize these minor components. derpharmachemica.com

| Impurity Name | Common Designation | Plausible Origin | Reference |

|---|---|---|---|

| Sumatriptan Dimer | Impurity H | Dimerization of reactive intermediates. | nih.gov |

| N-Hydroxymethyl Sumatriptan | Impurity C | Reaction with residual formaldehyde. | nih.gov |

| 1-(3-(2-(dimethylamino)ethyl)-1-((6-((-N-methylsulfamoyl)methyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | Unknown Impurity | Complex condensation side reaction. | derpharmachemica.com |

The formation of these impurities often involves the N-methylmethanesulfonamide moiety or its derivatives. Understanding the mechanisms of these side reactions is essential for optimizing the manufacturing process to minimize the generation of impurities and to develop effective purification strategies.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid.

The neutral compound, N-methylmethanesulfonamide, serves as a fundamental building block for understanding the conformation of its derivatives. nih.gov Studies on a range of sulfonamides have shown that they rarely crystallize in their lowest-energy calculated structure, indicating that crystal packing forces significantly influence the final molecular conformation. acs.org The conformational flexibility around the S-N bond is a key feature. For N-methylmethanesulfonamide derivatives, the geometry around the nitrogen atom and the torsional angles of the sulfonyl group are of particular interest. In the solid state, N-methyl-N-methylsulfonylmethanesulfonamide, a related derivative, displays specific conformations dictated by the steric and electronic demands of the two sulfonyl groups attached to the nitrogen atom. nih.gov The conformation of these molecules is often a balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. acs.org

The crystal packing of sulfonamides is heavily influenced by a network of noncovalent interactions. gatech.edu Hydrogen bonds are particularly dominant. In primary and secondary sulfonamides, the N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. nih.gov This donor-acceptor pairing often leads to the formation of predictable patterns, or synthons. For many sulfonamides, a common motif is an infinite chain where molecules are linked via N-H···O=S hydrogen bonds. acs.orgacs.org

To understand the ionic subject compound, sodium;N-methylmethanesulfonamide, it is instructive to examine the crystal structure of simpler, related salts like sodium methylsulfonate (CH₃SO₃Na). chemspider.comsigmaaldrich.com Crystallographic analysis of sodium methylsulfonate reveals a well-defined arrangement of sodium cations and methylsulfonate anions. scilit.com The crystal structure is dominated by electrostatic interactions between the Na⁺ ions and the negatively charged oxygen atoms of the sulfonate group.

The crystal data for a recently reported structure of sodium methylsulfonate is detailed below. scilit.com

| Crystallographic Parameter | Value |

| Formula | C₅H₁₅Na₅O₁₅S₅ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 5.58810(10) |

| b (Å) | 16.9774(5) |

| c (Å) | 21.904(5) |

| V (ų) | 2078.06(9) |

| Z | 4 |

| Temperature (K) | 125.80 |

This data represents a complex of sodium methylsulfonate.

These ionic interactions, supplemented by weaker C-H···O contacts, create a stable, tightly packed crystal lattice. researchgate.net The coordination environment around the sodium ion and the geometry of the methylsulfonate anion are key features determined in such studies.

Spectroscopic Characterization for Structural Confirmation and Advanced Elucidation

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the structure and bonding in both solid and solution states.

NMR spectroscopy is indispensable for characterizing the structure of N-methylmethanesulfonamide and its derivatives in solution. nih.govnih.gov

¹H NMR: The proton NMR spectrum of N-methylmethanesulfonamide typically shows two distinct signals: one for the methyl group attached to the sulfur atom (S-CH₃) and another for the methyl group attached to the nitrogen atom (N-CH₃). rsc.org The chemical shifts of these protons are sensitive to the electronic environment and solvent. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Two signals corresponding to the S-CH₃ and N-CH₃ carbons are expected. chemicalbook.com Their chemical shifts can be correlated with the electron density and hybridization of the carbon atoms. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atom in the sulfonamide group. northwestern.edu The ¹⁵N chemical shift is highly sensitive to the geometry at the nitrogen, the nature of its substituents, and hydrogen bonding interactions. rsc.orgscience-and-fun.deresearchgate.net The chemical shift range for amides and sulfonamides is well-established, allowing for detailed structural assignments. huji.ac.il

The following table summarizes typical NMR data for N-methylmethanesulfonamide. nih.gov

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 2.5 - 3.0 (N-CH₃), 2.8 - 3.2 (S-CH₃) | Varies with solvent. |

| ¹³C | ~30 (N-CH₃), ~40 (S-CH₃) | Varies with solvent. |

| ¹⁵N | 95 - 140 (tertiary amides/sulfonamides) | Referenced to nitromethane. science-and-fun.de |

Infrared (IR) spectroscopy is used to identify functional groups and study intermolecular interactions, particularly hydrogen bonding. nih.govnist.gov The key vibrational modes for N-methylmethanesulfonamide and its derivatives are the S=O and S-N stretching frequencies.

The sulfonyl group (SO₂) gives rise to two characteristic, strong absorption bands:

Asymmetric S=O stretching (ν_as(SO₂)): Typically found in the range of 1300-1350 cm⁻¹.

Symmetric S=O stretching (ν_s(SO₂)): Typically found in the range of 1140-1180 cm⁻¹.

The positions of these bands are sensitive to the electronic environment and hydrogen bonding. researchgate.net For instance, when the sulfonyl oxygen atoms act as hydrogen bond acceptors, these frequencies tend to shift to lower wavenumbers. The presence of an N-H bond in secondary sulfonamides would also show a characteristic stretching vibration (ν(N-H)) around 3200-3400 cm⁻¹, the position and shape of which are indicative of hydrogen bonding. walshmedicalmedia.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. When subjected to analysis, typically using a soft ionization technique like electrospray ionization (ESI), the compound is observed as its protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. The high resolving power of instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of the target compound from other molecules with the same nominal mass.

While specific, detailed fragmentation studies on this compound are not extensively documented in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of sulfonamides in tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.netnih.gov Collision-induced dissociation (CID) of the precursor ion would likely initiate cleavage at the weakest bonds within the molecule.

The primary fragmentation pathways for N-methylmethanesulfonamide (the conjugate acid of the salt) would involve the cleavage of the sulfur-nitrogen (S-N) bond and the carbon-sulfur (C-S) bond. A characteristic fragmentation for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which often occurs through rearrangement. nih.gov

A plausible fragmentation scheme for the protonated molecule [C₂H₇NO₂S + H]⁺ would involve the following steps:

Cleavage of the S-N bond, leading to the formation of ions corresponding to [CH₃SO₂]⁺ and [CH₃NH₂]⁺.

Cleavage of the C-S bond, resulting in the generation of a methanaminiumylsulfonyl cation or related fragments.

A common pathway for sulfonamides is the elimination of SO₂ (64 Da), which can lead to the formation of a rearranged aminomethyl cation. nih.gov

Loss of a methyl radical (•CH₃) from either the nitrogen or sulfur atom is another potential fragmentation route.

These predicted fragmentation patterns provide a basis for the structural confirmation of this compound and the identification of related structures in complex mixtures.

Table 1: Predicted HRMS Fragmentation Data for Protonated N-methylmethanesulfonamide [C₂H₈NO₂S]⁺

| Predicted Fragment Ion | Neutral Loss | Chemical Formula of Fragment | Calculated Exact Mass (m/z) | Plausible Fragmentation Pathway |

| [M+H]⁺ | - | [C₂H₈NO₂S]⁺ | 110.0270 | Protonated parent molecule |

| [M+H - CH₄]⁺ | CH₄ | [CH₄NO₂S]⁺ | 93.9957 | Loss of methane |

| [M+H - SO₂]⁺ | SO₂ | [C₂H₈N]⁺ | 46.0651 | Elimination of sulfur dioxide via rearrangement |

| [CH₃SO₂]⁺ | CH₃NH | [CH₃O₂S]⁺ | 78.9848 | Cleavage of the S-N bond |

| [CH₃NH₂]⁺ | CH₃SO₂ | [CH₆N]⁺ | 32.0495 | Cleavage of the S-N bond |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and energetics of N-methylmethanesulfonamide and its sodium salt. nih.gov These methods provide a quantum mechanical description of the molecule, allowing for the calculation of various properties.

DFT, with functionals like B3LYP, is widely used to optimize the molecular geometry and calculate the electronic properties of sulfonamide derivatives. nih.govnih.gov For N-methylmethanesulfonamide, these calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The presence of the sodium ion in sodium; N-methylmethanesulfonamide introduces a significant electrostatic component, which is crucial to model accurately. DFT calculations can effectively handle such ionic interactions, providing insights into how the cation influences the electronic distribution within the N-methylmethanesulfonamide anion.

Ab initio calculations, which are based on first principles without empirical parameters, can also be employed for higher accuracy, particularly for smaller molecular systems. acs.org These calculations are valuable for benchmarking DFT results and for a more detailed analysis of electron correlation effects. The energetics of the system, including the total energy, heats of formation, and the energy of frontier molecular orbitals (HOMO and LUMO), can be determined. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the N-methylmethanesulfonamide molecule allows it to adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Theoretical methods are instrumental in mapping the potential energy surface (PES) of the molecule, which illustrates the energy of the molecule as a function of its geometry.

For N-methylmethanesulfonamide and its derivatives, studies have performed conformational analyses by systematically rotating the bonds around the sulfur-nitrogen and nitrogen-carbon single bonds. nih.govacs.org These studies have identified several stable conformers and the energy barriers between them. For instance, different rotational isomers can be identified and their relative stabilities calculated using DFT methods. nih.gov

The introduction of a sodium ion to form sodium; N-methylmethanesulfonamide would significantly alter the conformational landscape. The strong electrostatic attraction between the sodium cation and the negatively charged oxygen and nitrogen atoms of the N-methylmethanesulfonamide anion would lead to specific, well-defined low-energy conformations. Theoretical modeling can predict the preferred coordination sites of the sodium ion and the resulting geometry of the ion-pair complex.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For N-methylmethanesulfonamide, vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be calculated using DFT.

The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman bands to specific molecular vibrations. nih.gov Theoretical spectra can be generated and compared with experimental ones, and any discrepancies can provide further insights into intermolecular interactions in the solid state or in solution. For instance, a study on a related methanesulfonamide (B31651) derivative used DFT calculations to perform a complete assignment of the vibrational spectra. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. nih.gov These theoretical predictions are highly sensitive to the electronic environment of the nuclei and can be used to confirm the proposed molecular structure and conformation. For sodium; N-methylmethanesulfonamide, the presence of the sodium ion would influence the electron density around the neighboring atoms, leading to predictable changes in the NMR chemical shifts compared to the neutral N-methylmethanesulfonamide.

Investigation of Intermolecular Interactions through Theoretical Models

Intermolecular interactions are the forces that exist between molecules and are critical in determining the physical properties of a substance in the condensed phase. gatech.edu For N-methylmethanesulfonamide, these interactions primarily consist of hydrogen bonds (where the N-H group can act as a donor and the sulfonyl oxygens as acceptors) and dipole-dipole interactions.

In the case of sodium; N-methylmethanesulfonamide, the dominant intermolecular force is the ionic bond between the sodium cation (Na⁺) and the N-methylmethanesulfonamide anion. In a crystalline solid, these ions would be arranged in a regular lattice structure. Theoretical models can be used to investigate the nature and strength of these interactions. rsc.org

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify intermolecular interactions. dntb.gov.ua These analyses provide information about bond critical points, charge transfer, and the delocalization of electron density, offering a deeper understanding of the forces holding the molecules or ions together. For sodium; N-methylmethanesulfonamide, these models would reveal the extent of charge transfer between the anion and the cation and describe the nature of the ion-pair interaction.

Studies on Non-linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics and optoelectronics. youtube.com Organic molecules with donor-acceptor functionalities can exhibit significant NLO properties. While there are no specific studies on the NLO properties of sodium; N-methylmethanesulfonamide, research on derivatives of sulfonamides provides valuable insights.

Computational studies using DFT have been employed to predict the NLO properties of various organic molecules, including sulfonamide derivatives. nih.govrsc.org These calculations can determine the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. A higher value of β indicates a stronger NLO response.

For example, a study on a pyrimidine (B1678525) derivative containing a methanesulfonamide group investigated its NLO properties using DFT calculations. nih.gov The study found that the compound exhibited significant NLO behavior, suggesting that the sulfonamide moiety can be a useful component in the design of new NLO materials. The theoretical prediction of NLO properties allows for the virtual screening of a large number of candidate molecules, guiding synthetic efforts toward materials with enhanced NLO responses.

Below is a data table showcasing calculated NLO properties for a pyrimidine derivative containing the N-methylmethanesulfonamide moiety, demonstrating the application of computational methods in this area. nih.gov

| Property | Calculated Value |

| Dipole Moment (μ) | 8.01 Debye |

| Average Polarizability (α) | 44.58 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 10.45 x 10⁻³⁰ esu |

Table 1: Calculated NLO properties for N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.gov

N-Methylmethanesulfonamide as a Catalyst or Co-catalyst Component (e.g., in Asymmetric Dihydroxylations)

While direct catalytic applications of N-methylmethanesulfonamide are not extensively documented, the closely related compound, methanesulfonamide (CH₃SO₂NH₂), has been shown to play a crucial role as an additive in the Sharpless asymmetric dihydroxylation (AD) of olefins. nih.govorganic-chemistry.org This reaction is a cornerstone of stereoselective synthesis, providing a reliable method for the creation of chiral diols from prochiral alkenes.

In the Sharpless AD, methanesulfonamide serves a dual function. organic-chemistry.org For long-chain aliphatic olefins, it acts as a co-solvent, facilitating the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, which accelerates the rate-limiting hydrolysis of the intermediate osmate(VI) ester. organic-chemistry.orgresearchgate.net For conjugated aromatic olefins, the weakly acidic nature of methanesulfonamide allows it to function as a general acid catalyst, protonating the intermediate osmate esters and thereby speeding up the hydrolysis step. nih.govorganic-chemistry.org The reaction kinetics are observed to be pseudo-first-order for aliphatic olefins but shift to pseudo-zero-order for aromatic olefins when methanesulfonamide is present. organic-chemistry.org

The accelerating effect of methanesulfonamide is particularly pronounced for non-terminal olefins, which form less water-soluble osmate ester intermediates. organic-chemistry.org However, for short-chain terminal olefins, whose intermediates have easier access to the aqueous phase, methanesulfonamide shows little to no rate acceleration. nih.govorganic-chemistry.org The addition of methanesulfonamide can often be omitted when the reaction is conducted under strictly controlled pH, for instance, a constant pH of 12.0 for internal olefins. researchgate.net

| Olefin Substrate | Reaction Time (t₉₀%) without CH₃SO₂NH₂ (h) | Reaction Time (t₉₀%) with CH₃SO₂NH₂ (h) | Reference |

|---|---|---|---|

| (E)-5-decene | 24 | 3.5 | researchgate.net |

| (E)-2-nonene | 12 | 4.5 | researchgate.net |

| 1-decene | 4 | 4 | researchgate.net |

| Styrene | 5 | 12 | researchgate.net |

Sulfonamide Moiety as a Synthetic Auxiliary (e.g., Activating Group, Protecting Group, Leaving Group)

The sulfonamide group, the core of N-methylmethanesulfonamide, is a highly valuable synthetic auxiliary due to its electronic properties and chemical stability. orgsyn.orgwikipedia.org

Protecting Group: Sulfonamides are among the most robust protecting groups for amines, stable under a wide range of both acidic and basic conditions. orgsyn.orgchem-station.com This stability makes them suitable for multi-step syntheses where other protecting groups might fail. orgsyn.org The N-methylmethanesulfonamide group, once installed on a primary or secondary amine, reduces the amine's nucleophilicity and basicity, allowing other parts of the molecule to react selectively. chem-station.coma2bchem.com However, this high stability can make deprotection challenging, often requiring harsh conditions such as strong acid and heat or dissolving metal reduction (e.g., Mg/MeOH). chem-station.comyoutube.com For this reason, alternative sulfonamides with more labile cleavage conditions, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, have been developed. orgsyn.org

Activating Group: The strongly electron-withdrawing nature of the sulfonyl group can be harnessed to activate adjacent groups for nucleophilic substitution. researchgate.net For instance, a sulfonamide group can activate aryl fluorides towards displacement by phenoxide nucleophiles, enabling the synthesis of poly(aryl ether sulfonamide)s. researchgate.net In this context, the sulfonamide group renders the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution, a reaction that would otherwise be difficult.

Leaving Group: The sulfonamide moiety can also function as a leaving group in certain reactions. researchgate.netucl.ac.uk Due to its ability to stabilize a negative charge, the sulfonamide anion is a good leaving group. This property is exploited in various synthetic transformations. For example, the methylsulfone group, activated by a pyrimidine ring, has been used as a leaving group in nucleophilic substitution polymerizations. rsc.org Additionally, the sulfonamide group's electron-withdrawing nature can acidify an adjacent N-H or C-H bond, facilitating deprotonation and subsequent reactions where the sulfonamide eventually departs. orgsyn.org

| Sulfonamide Auxiliary Role | Description | Key Features | Reference |

|---|---|---|---|

| Protecting Group | Masks the reactivity of amines. | High stability to acid and base; reduces nucleophilicity. | orgsyn.orgchem-station.com |

| Activating Group | Facilitates nucleophilic aromatic substitution on an attached aryl ring. | Strongly electron-withdrawing. | researchgate.net |

| Leaving Group | Departs from a molecule during a substitution or elimination reaction. | Stabilizes a negative charge; can be expelled after intramolecular cyclization. | researchgate.netucl.ac.uk |

Influence on Chemo-, Regio-, and Stereoselectivity in Chemical Reactions

The presence of an N-methylmethanesulfonamide group or a related sulfonamide can significantly influence the outcome of a chemical reaction, directing its selectivity.

Stereoselectivity: As mentioned in the context of Sharpless asymmetric dihydroxylation, the use of methanesulfonamide as an additive generally improves the enantioselectivity of the reaction for many substrates. organic-chemistry.org The choice of chiral ligand (DHQ vs. DHQD) determines the absolute configuration of the resulting diol, and methanesulfonamide helps to ensure the fidelity of this selection by optimizing the catalytic cycle. organic-chemistry.orgwikipedia.org

Regioselectivity: The electronic properties of the sulfonamide group can direct the regiochemical outcome of reactions. In electrophilic aromatic substitution, the sulfonamide group is deactivating and meta-directing. Conversely, in reactions like the Sharpless AD, the oxidation generally favors the more electron-rich double bond. wikipedia.org In a molecule with multiple alkenes, the one furthest from the electron-withdrawing sulfonamide group would be expected to react preferentially.

Chemoselectivity: Chemoselectivity, the preferential reaction of one functional group over another, can be controlled by using a sulfonamide as a protecting group. By converting a reactive amine into a much less reactive N-methylmethanesulfonamide, other functional groups in the molecule can undergo chemical transformations without interference from the amine. chem-station.coma2bchem.com The robust nature of the sulfonamide ensures it remains intact until a specific deprotection step is performed. orgsyn.org

Application as a Molecular Scaffold in Chemical Design

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. rsc.org This core structure is fundamental in drug design and discovery for creating libraries of related compounds with diverse biological activities. nih.govnih.gov The N-methylmethanesulfonamide moiety is a recognized scaffold in the development of therapeutic agents. nih.govontosight.ai

The use of the sulfonamide scaffold is widespread in drug discovery, with many FDA-approved drugs containing this functional group. nih.gov Its ability to act as a hydrogen bond acceptor and its rigid geometry make it an attractive component for designing molecules that can bind effectively to protein targets. nih.gov Researchers often use scaffold-based design to generate new derivative compounds, retaining a particular core like N-methylmethanesulfonamide while modifying peripheral substituents to optimize efficacy and pharmacokinetic properties. rsc.org

Conclusion

N-methylmethanesulfonamide and its sodium salt are compounds of significant interest in the field of chemical synthesis. The sulfonamide moiety provides a stable and versatile functional group, and the parent compound and its anion serve as important reagents for the construction of more complex molecules. Their well-defined reactivity and accessible synthesis make them valuable tools for both academic research and industrial applications in organic chemistry.

Analytical Methodologies in Chemical Process Research

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying components in a chemical mixture. For a polar, salt-like compound such as sodium;N-methylmethanesulfonamide, which lacks a strong UV chromophore, specialized approaches are often necessary.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis in process control. researchgate.net Given the properties of this compound, several HPLC modes can be considered. Reversed-phase HPLC, while common, would require an ion-pairing agent like heptafluorobutyric acid (HFBA) to achieve adequate retention of the polar analyte on a C18 column. researchgate.net An alternative is HILIC (Hydrophilic Interaction Liquid Chromatography), which is specifically designed for polar compounds and uses a high organic content mobile phase to promote retention on a polar stationary phase.

Since N-methylmethanesulfonamide and its sodium salt lack a UV chromophore, detection can be challenging. nih.gov A Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed. Alternatively, a Refractive Index (RI) detector can be used, though it is generally less sensitive and not compatible with gradient elution. sielc.com In some cases, pre-column derivatization with a UV-active agent can be performed to enhance detection sensitivity with a standard UV detector. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique often used for qualitative in-process monitoring of reaction progress. For visualizing a non-UV active compound like N-methylmethanesulfonamide, a potassium permanganate (B83412) stain is typically effective, as it reacts with the sulfonamide group. This allows chemists to quickly check for the consumption of starting materials and the formation of products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification and sensitive quantification of impurities, LC-MS/MS is the gold standard. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Using an electrospray ionization (ESI) source in positive ion mode, the parent compound, N-methylmethanesulfonamide, would be expected to produce a protonated molecule [M+H]⁺. nih.gov In the case of the sodium salt, monitoring for the sodium adduct [M+Na]⁺ would also be a viable strategy.

Impurity profiling relies on the power of MS/MS, where the parent ion is fragmented to produce characteristic daughter ions. This allows for the structural confirmation of known impurities and the elucidation of unknown ones. youtube.com Multiple Reaction Monitoring (MRM) mode is used for high-sensitivity quantitation of specific impurities by monitoring a specific parent-to-daughter ion transition. nih.govyoutube.com

Table 1: Hypothetical HPLC-MS/MS Parameters for Analysis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm | Provides good retention for polar analytes. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Volatile buffer compatible with MS. |

| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |

| Gradient | 95% to 40% B over 10 min | Elutes a range of polar compounds. |

| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effective for sulfonamides. nih.gov |

| Monitored Transition (MRM) | Parent Ion (m/z) → Product Ion (m/z) | For specific impurity quantification. nih.gov |

Development of Analytical Standards for Process Control

The reliability of any quantitative analytical method hinges on the availability of high-purity reference materials. veranova.com For process control involving this compound, a two-pronged approach to analytical standards is necessary.

First, a well-characterized, high-purity reference standard of this compound itself must be prepared or procured. This primary standard is used to determine the identity and purity of the bulk material. Its characterization involves a suite of analytical techniques, including NMR for structural confirmation, elemental analysis for empirical formula verification, and a mass balance approach to assign a purity value.

Second, standards for any potential or known process-related impurities must also be synthesized or isolated. veranova.com These impurity standards are crucial for validating analytical methods to ensure they can detect and quantify these impurities at the required low levels. During process development, forced degradation studies are often conducted on the main compound to intentionally generate potential impurities, which can then be isolated and identified. veranova.com

The development of these standards is governed by strict guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their suitability for use in a regulated environment. europa.eueuropa.eu

Spectroscopic Methods for In-Process Monitoring

Spectroscopic techniques provide real-time or near-real-time information about a chemical reaction, which is a key principle of Process Analytical Technology (PAT). nih.gov These methods monitor reaction progress without the need for sample extraction and traditional workup.

Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful PAT tool for in-process monitoring. nih.gov An ATR probe can be inserted directly into a reaction vessel to continuously collect IR spectra of the reaction mixture.

In a process where N-methylmethanesulfonamide is deprotonated to form its sodium salt, FTIR can be used to monitor this conversion. The disappearance of the N-H stretch (typically around 3300-3200 cm⁻¹) from the starting sulfonamide and the appearance of new peaks associated with the sulfonamide anion could be tracked. acs.org The strong S=O stretching vibrations (typically in the 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹ regions) would also likely shift upon deprotonation and salt formation. acs.org By creating a calibration model that correlates spectral changes to the concentration of the reactant and product, the reaction's progress and endpoint can be determined in real time. nih.gov

Table 2: Key FTIR Vibrational Frequencies for Monitoring

| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| N-H Stretch | N-methylmethanesulfonamide | ~3270 | Signal decreases/disappears |

| S=O Asymmetric Stretch | N-methylmethanesulfonamide | ~1330 | Shifts upon salt formation |

| S=O Symmetric Stretch | N-methylmethanesulfonamide | ~1160 | Shifts upon salt formation |

By integrating these advanced analytical methodologies, chemists can maintain tight control over chemical processes, ensuring the final product meets all quality specifications. The ability to assess purity, profile impurities, and monitor reactions in real time is fundamental to modern, efficient chemical process research and development.

Conclusion and Future Research Directions

Synthesis and Transformation Versatility of N-Methylmethanesulfonamide

N-methylmethanesulfonamide is a valuable building block in a variety of chemical transformations. nbinno.com Its synthesis is typically achieved through the straightforward reaction of methanesulfonyl chloride with methylamine (B109427), often in an ethanolic solution. chemicalbook.com This accessibility has made it a key intermediate for introducing the methylsulfonamide functional group into more complex molecules. nbinno.com

The utility of this compound is particularly evident in the synthesis of pharmacologically active molecules and agrochemicals. nbinno.com For instance, its sodium salt, sodium;N-methylmethanesulfonamide, serves as a crucial substituent in the synthesis of Rosuvastatin, a well-known HMG-CoA reductase inhibitor. chemicalbook.com Furthermore, derivatives have been used to create novel substituted carbazoles and pyrazoles, demonstrating its role in constructing heterocyclic systems. researchgate.net The versatility extends to its application as a reagent in the development of new chemical entities, where the methylsulfonamide moiety can be critical for modulating pharmacokinetic properties. nbinno.com

Table 1: Selected Applications of N-Methylmethanesulfonamide and its Derivatives

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate in the synthesis of Rosuvastatin. | chemicalbook.com |

| Heterocyclic Chemistry | Synthesis of substituted carbazoles and pyrazoles. | researchgate.net |

| Agrochemical Development | Introduction of methylsulfonamide functionalities. | nbinno.com |

| Drug Discovery | Modification of pharmacokinetic properties of complex molecules. | nbinno.com |

Unexplored Mechanistic Aspects and Anionic Reactivity

The synthetic utility of this compound hinges on the nucleophilic character of the N-methylmethanesulfonamide anion. While its application in reactions like alkylations is established, the mechanistic nuances remain largely unexplored. The reactivity of the anion is likely influenced by factors such as the nature of the counterion (e.g., sodium), the solvent, and the formation of ion pairs or larger aggregates in solution. nih.gov

Advancements in Structural and Theoretical Understanding

A foundational understanding of a molecule's properties begins with its three-dimensional structure. The crystal structure of the neutral N-methylmethanesulfonamide has been determined and is available in the Cambridge Structural Database (CCDC Number 185783), providing precise data on bond lengths and angles. nih.gov This experimental data is complemented by theoretical studies, such as ab initio calculations, which have been employed to analyze its conformational properties and develop force field parameters for molecular modeling. acs.org

However, a significant gap exists in our knowledge of the structure of its anionic form, this compound. There is a clear need for the crystallographic characterization of this salt to understand the coordination of the sodium ion, the charge distribution in the anion, and the intermolecular interactions in the solid state. Such studies, analogous to those performed on other sodium-ion conductors, could reveal details about ion packing and potential disorder. rsc.org Further computational studies, including density functional theory (DFT) calculations, could probe the electronic structure of the anion, its interaction with various counterions, and the energetics of different conformers, providing a deeper theoretical underpinning for its observed reactivity.

Table 2: Structural and Theoretical Research Status

| Compound | Crystal Structure Data | Theoretical Studies | Future Research Priority |

|---|---|---|---|

| N-Methylmethanesulfonamide | Available (CCDC 185783) nih.gov | Ab initio calculations, conformational analysis performed. acs.org | Further refinement of force fields. |

| This compound | Not Available | Limited | Elucidation of crystal structure; DFT studies on anion electronics and ion pairing. |

Future Directions in Synthetic Methodologies and Process Optimization

While the current synthesis of N-methylmethanesulfonamide is robust, there is always room for improvement in line with the principles of green chemistry and process optimization. chemicalbook.com Future research should aim to develop more sustainable and efficient synthetic protocols. This could involve exploring alternative starting materials, employing catalytic systems to reduce waste, or designing continuous flow processes that offer better control and scalability. researchgate.netresearchgate.net

The optimization of multi-step syntheses that use N-methylmethanesulfonamide as a building block is another critical area. frontiersin.org A systematic approach, potentially leveraging modern tools like reinforcement learning and superstructure optimization, could lead to novel process designs that enhance material and energy efficiency. researchgate.net Furthermore, the exploration of new synthetic methods, such as radical-mediated reactions, could unlock novel transformations and provide access to a wider range of derivatives that are currently difficult to synthesize. snf.ch A focus on process analysis and optimization will not only reduce the environmental impact of production but also make this versatile building block more economically attractive for large-scale industrial applications. researchgate.netfrontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing sodium N-methylmethanesulfonamide, and what reaction conditions are critical for optimizing yield?

- Sodium N-methylmethanesulfonamide is typically synthesized via methylation of methanesulfonamide derivatives using methylating agents (e.g., methyl iodide) in the presence of a base like sodium hydroxide. Reaction conditions such as solvent choice (e.g., DMF or DMSO), temperature (elevated to ~60–80°C), and stoichiometric control of the base are critical for yield optimization . Alternative routes involve reacting methanesulfonyl chloride with methylamine derivatives under alkaline aqueous conditions, followed by sodium salt formation .

Q. Which analytical techniques are most effective for characterizing sodium N-methylmethanesulfonamide and verifying its purity?

- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and crystal structure. Conductometric and pH studies are employed to assess electrochemical behavior in aqueous solutions .

Advanced Research Questions

Q. How does the sulfonamide group in sodium N-methylmethanesulfonamide influence its interaction with biological targets, such as kinases, and what methodological approaches are used to study these interactions?

- The sulfonamide group participates in hydrogen bonding with residues like Phe278 in kinase active sites, as shown in molecular docking and fragment-based pharmacophore models. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities, while mutagenesis studies validate key interaction sites. Computational tools (e.g., MSM targets) predict substructure contributions to binding stability .

Q. What strategies can resolve contradictions in data regarding the electrochemical behavior of sodium N-methylmethanesulfonamide under varying pH and temperature conditions?

- Contradictions in conductivity or pH-dependent stability often arise from solvent impurities or inconsistent ionic strength. Methodological solutions include:

- Standardizing buffer systems (e.g., 0.1 M phosphate buffer) to control ionic strength.

- Conducting replicate experiments under controlled humidity and temperature (293–313 K).

- Validating results with complementary techniques like cyclic voltammetry or infrared spectroscopy .

Q. How can the lipophilicity of sodium N-methylmethanesulfonamide derivatives be systematically modified to enhance bioavailability, and what in vitro models validate these changes?

- Lipophilicity is tuned via substituent engineering (e.g., introducing fluorinated or iodinated aryl groups). LogP values are experimentally determined using shake-flask or HPLC methods. Bioavailability is validated using Caco-2 cell monolayers for permeability assays and hepatic microsomes for metabolic stability. Pharmacokinetic studies in rodent models further assess oral absorption and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.